(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride (3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 1052510-45-8
VCID: VC7150953
InChI: InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10;/h4,6,10,12H,2-3,5,7-8H2,1H3;1H
SMILES: CC1=C(SC=C1)CNCC2CCCO2.Cl
Molecular Formula: C11H18ClNOS
Molecular Weight: 247.78

(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride

CAS No.: 1052510-45-8

Cat. No.: VC7150953

Molecular Formula: C11H18ClNOS

Molecular Weight: 247.78

* For research use only. Not for human or veterinary use.

(3-Methyl-thiophen-2-ylmethyl)-(tetrahydro-furan-2-ylmethyl)-amine hydrochloride - 1052510-45-8

Specification

CAS No. 1052510-45-8
Molecular Formula C11H18ClNOS
Molecular Weight 247.78
IUPAC Name N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine;hydrochloride
Standard InChI InChI=1S/C11H17NOS.ClH/c1-9-4-6-14-11(9)8-12-7-10-3-2-5-13-10;/h4,6,10,12H,2-3,5,7-8H2,1H3;1H
Standard InChI Key OMSLBVNVZHFVCU-UHFFFAOYSA-N
SMILES CC1=C(SC=C1)CNCC2CCCO2.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C₁₁H₁₈ClNOS and a molar mass of 247.78 g/mol . Its IUPAC name, N-[(3-methylthiophen-2-yl)methyl]-1-(oxolan-2-yl)methanamine hydrochloride, reflects its hybrid structure:

  • A 3-methylthiophene ring (a sulfur-containing heterocycle)

  • A tetrahydrofuran (oxygen-containing cyclic ether)

  • A methylamine bridge connecting the two rings, with a hydrochloride counterion .

The SMILES notation CC1=C(SC=C1)CNCC2CCCO2.Cl provides a simplified representation of its connectivity.

Synthesis and Reaction Pathways

Nucleophilic Substitution Strategies

The synthesis typically involves nucleophilic substitution reactions between a thiophenemethylamine derivative and a tetrahydrofuran-containing electrophile. Key steps include:

  • Activation of the tetrahydrofuran moiety using tosyl chloride or similar agents to generate a leaving group.

  • Reaction with 3-methylthiophen-2-ylmethylamine in a polar aprotic solvent (e.g., DMF or DMSO) to facilitate nucleophilic attack.

  • Hydrochloride salt formation via treatment with HCl gas or concentrated hydrochloric acid .

Yields depend critically on temperature control (typically 0–25°C) and anhydrous conditions to minimize side reactions.

Physicochemical Properties

PropertyValue/DescriptionSource
SolubilityNot fully characterized; presumed soluble in polar solvents (DMSO, methanol)
Melting PointUnreported in literature
StabilityStable under inert storage conditions (-20°C, desiccated)

The compound’s logP (partition coefficient) is estimated at 1.9, suggesting moderate lipophilicity suitable for transmembrane transport in biological systems.

Research Applications and Biological Relevance

Materials Science Innovations

The compound’s heterocyclic rigidity and hydrogen-bonding capacity make it a candidate for:

  • Coordination polymers: As a ligand for transition metals (e.g., Cu²⁺, Zn²⁺).

  • Supramolecular assemblies: Stabilizing π-π interactions via the thiophene ring.

Future Research Directions

Pharmacokinetic Studies

  • ADMET profiling: Systematic assessment of absorption, distribution, metabolism, excretion, and toxicity.

  • Target identification: High-throughput screening against protein libraries to elucidate mechanisms of action.

Synthetic Optimization

  • Catalytic asymmetric synthesis: Developing enantioselective routes to access chiral variants for stereochemical studies.

  • Green chemistry approaches: Exploring solvent-free or microwave-assisted reactions to improve sustainability.

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